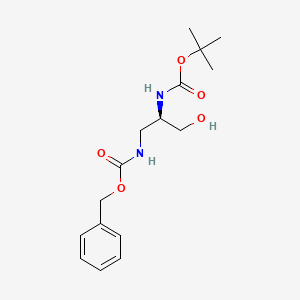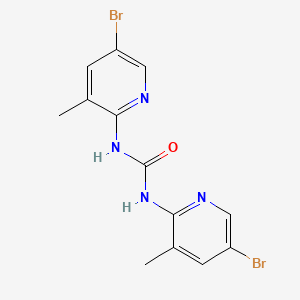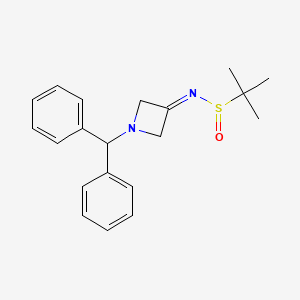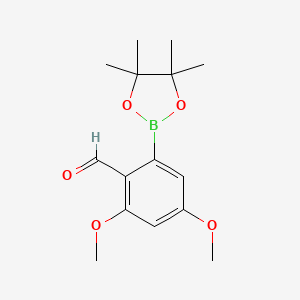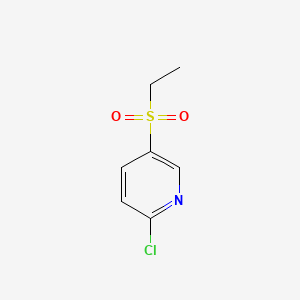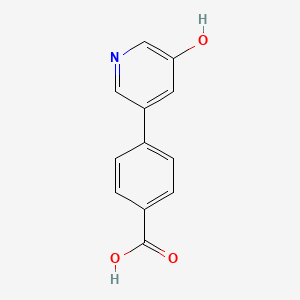
3-(3-Aminophenyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(3-Aminophenyl)-N-methylbenzamide” can be analyzed using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .
Chemical Reactions Analysis
The chemical reactions involving “3-(3-Aminophenyl)-N-methylbenzamide” could involve nitrogen-oxygen (N–O) exchange . This rearrangement was confirmed by the MS/MS spectrum of protonated N-(3-aminophenyl)-O18-benzamide . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Aminophenyl)-N-methylbenzamide” can be studied using spectroscopic characterization, molecular structure, NBO analysis, dielectric studies . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Safety of DEET
A review focused on N,N-diethyl-3-methylbenzamide (DEET), a compound related by functional group similarity but not identical to 3-(3-Aminophenyl)-N-methylbenzamide, discusses its pharmacokinetics, formulation, and safety aspects. DEET is noted for its efficacy as an insect repellent, with studies examining its protection efficacy, metabolism, and safety profile when applied topically. The review highlights the compound's extensive human use history, supporting its general safety when used as recommended, despite occasional side effects. This insight into DEET's research applications underscores the broad interest in benzamide derivatives for topical applications, suggesting a potential area of exploration for 3-(3-Aminophenyl)-N-methylbenzamide in similar contexts (Qiu, Jun, & Mccall, 1998).
Environmental Impact and Degradation Studies
Research on the environmental impact and degradation pathways of various compounds, including those structurally related to benzamides, provides a foundation for understanding how similar compounds might behave in aquatic systems or under specific environmental conditions. For example, studies on acetaminophen degradation by advanced oxidation processes illustrate the scientific community's interest in the environmental fate of synthetic compounds. Such research could inform studies on 3-(3-Aminophenyl)-N-methylbenzamide, particularly regarding its stability, degradation, and potential environmental impacts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety And Hazards
Direcciones Futuras
“3-(3-Aminophenyl)-N-methylbenzamide” is part of the structure of STRO-002, which is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . The potent and specific preclinical efficacy of STRO-002 supports clinical development of STRO-002 for treating patients with FolRα-expressing cancers, including ovarian, endometrial, and non–small cell lung cancer . Phase I dose escalation for STRO-002 is in progress in ovarian cancer and endometrial cancer patients .
Propiedades
IUPAC Name |
3-(3-aminophenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16-14(17)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMIBUHKVVKHJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742716 |
Source


|
| Record name | 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-N-methylbenzamide | |
CAS RN |
1335041-38-7 |
Source


|
| Record name | 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







